Droperidol

Description

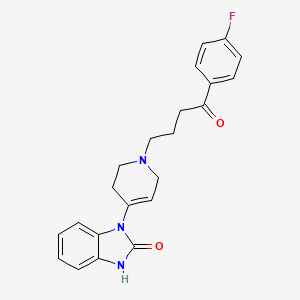

Structure

3D Structure

Properties

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEDXOLNCUSCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022973 | |

| Record name | Droperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Droperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

33.4 [ug/mL] (The mean of the results at pH 7.4), 1 g soluble in 5.5 mL chloroform, 600 mL alcohol, 10,000 mL water; slightly soluble in ether, 9.66e-02 g/L | |

| Record name | SID855921 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Droperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DROPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Droperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to light tan, amorphous or microcrystalline powder | |

CAS No. |

548-73-2 | |

| Record name | Droperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droperidol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | droperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | droperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Droperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Droperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9U0F09D5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Droperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145-146.5, 145-146 °C, MP: 144-148 °C (after vacuum drying at 70 °C for 4 hr), 145.75 °C | |

| Record name | Droperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00450 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DROPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Droperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Droperidol's Mechanism of Action at the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of droperidol, a butyrophenone derivative, focusing on its interaction with the dopamine D2 receptor (D2R). This compound is recognized for its potent antiemetic, sedative, and antipsychotic properties, which are primarily mediated through its high-affinity antagonism of D2 receptors in the central nervous system.[1][2] This document provides a comprehensive overview of its binding affinity, functional antagonism, and the subsequent downstream signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism: High-Affinity Antagonism of the D2 Receptor

This compound exerts its pharmacological effects by acting as a potent antagonist at the dopamine D2 receptor.[1][2] This antagonism prevents the binding of endogenous dopamine to the receptor, thereby inhibiting its canonical signaling pathways. The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily coupled to the Gi/o family of G proteins.[3]

Quantitative Analysis of this compound's Interaction with the D2 Receptor

The affinity and functional potency of this compound at the D2 receptor have been quantified through various in vitro assays. The binding affinity is typically expressed as the inhibition constant (Ki), while the functional antagonism is often measured by the half-maximal inhibitory concentration (IC50) in cellular assays.

| Parameter | Reported Value (nM) | Radioligand/Assay Condition | Reference |

| Ki (Binding Affinity) | < 20 | [3H]-spiperone binding in brain membranes | [4] |

| Ki (Binding Affinity) | 1.45 | [3H]-spiperone binding to human D2L receptor-expressing CHO cell membranes | [5] |

| IC50 (Functional Antagonism) | Not explicitly found for this compound in searches, but antagonism is well-established. Haloperidol, a structurally similar butyrophenone, shows an EC50 of 22 nM for cAMP accumulation.[6] | cAMP accumulation assay | [6] |

Note: The variability in reported Ki values can be attributed to differences in experimental conditions, such as the specific radioligand used, tissue preparation, and assay buffer composition.[7]

Downstream Signaling Pathways

This compound's antagonism of the D2 receptor modulates two primary signaling pathways: the G protein-dependent pathway involving adenylyl cyclase and the G protein-independent pathway mediated by β-arrestin.

G Protein-Dependent Signaling: Inhibition of Adenylyl Cyclase

Under normal physiological conditions, the binding of dopamine to the D2 receptor activates the associated Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][8] By blocking dopamine's access to the D2 receptor, this compound prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels compared to the dopamine-stimulated state.

G Protein-Independent Signaling: β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G protein coupling, leading to receptor desensitization and internalization.[8] Antipsychotics, including this compound, have been shown to be potent antagonists of dopamine-induced β-arrestin 2 recruitment to the D2 receptor.[4][9] This action prevents receptor desensitization and internalization that would typically be initiated by dopamine.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the interaction of this compound with the D2 receptor.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human D2 receptor.

-

Radioligand: [3H]-spiperone (a D2 receptor antagonist).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or butaclamol).

-

Test Compound: this compound, serially diluted.

-

Filtration Apparatus: 96-well harvester with glass fiber filters.

-

Scintillation Counter and Fluid.

Procedure:

-

Prepare cell membrane homogenates and determine the protein concentration.

-

In a 96-well plate, add assay buffer, the radioligand ([3H]-spiperone) at a concentration near its Kd (e.g., 0.5 nM), and either the test compound (this compound at various concentrations), buffer for total binding, or the non-specific binding control.[5]

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[5]

-

Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

cAMP Accumulation Assay (Functional Antagonism)

This functional assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.

Materials:

-

Cell Line: CHO or HEK293 cells co-expressing the human D2 receptor and a cAMP biosensor (e.g., using FRET or BRET technology), or cells suitable for a cAMP immunoassay.[10][11]

-

Adenylyl Cyclase Stimulator: Forskolin.

-

D2 Receptor Agonist: Dopamine or quinpirole.

-

Test Compound: this compound.

-

Assay Buffer/Cell Culture Medium.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or a plate reader for FRET/BRET biosensors.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and a D2 receptor agonist (e.g., dopamine at its EC80) in the continued presence of this compound.[10]

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells (if required by the detection method).

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Plot the cAMP levels against the log concentration of this compound to determine its IC50 for antagonizing the dopamine-induced inhibition of cAMP.

β-Arrestin Recruitment Assay (BRET)

This assay quantifies the ability of this compound to block agonist-induced recruitment of β-arrestin 2 to the D2 receptor using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

Cell Line: HEK293 cells co-expressing the D2 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[4][12]

-

D2 Receptor Agonist: Dopamine or quinpirole.

-

Test Compound: this compound.

-

BRET Substrate: Coelenterazine h or a suitable analogue.

-

Plate Reader: Capable of detecting dual-wavelength emissions.

Procedure:

-

Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control.

-

Add the D2 receptor agonist to stimulate β-arrestin 2 recruitment.

-

Add the BRET substrate (coelenterazine h).

-

Immediately measure the luminescence at the two wavelengths corresponding to the BRET donor and acceptor.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the change in BRET ratio against the log concentration of this compound to determine its IC50 for inhibiting agonist-induced β-arrestin 2 recruitment.

Conclusion

This compound's mechanism of action at the D2 receptor is characterized by high-affinity, competitive antagonism. This interaction potently blocks both G protein-dependent signaling, leading to a disinhibition of adenylyl cyclase, and G protein-independent signaling by preventing dopamine-induced β-arrestin 2 recruitment. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's pharmacology and providing a framework for the investigation of other D2 receptor antagonists.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of Droperidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droperidol is a butyrophenone derivative with a rich and complex pharmacological profile. Primarily recognized for its potent dopamine D2 receptor antagonism, it exerts significant antiemetic, sedative, and antipsychotic effects.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its molecular mechanisms, pharmacokinetic profile, and the experimental methodologies used to characterize it. Quantitative data are summarized for clarity, and key cellular pathways and experimental workflows are visually represented. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology and drug development.

Pharmacodynamics: The Molecular Basis of Action

This compound's clinical effects are a direct result of its interaction with multiple neurotransmitter receptor systems. Its primary mechanism is the blockade of dopamine D2 receptors, but its activity at other receptors contributes to its therapeutic and adverse effect profile.[2]

Primary Mechanism: Dopamine D2 Receptor Antagonism

As a member of the butyrophenone class, this compound's principal mechanism of action is the potent antagonism of dopamine D2 receptors in the central nervous system.[1] This action is central to its antipsychotic and antiemetic effects. In the chemoreceptor trigger zone (CTZ) of the medulla, blockade of D2 receptors suppresses the induction of nausea and vomiting.[3] In the mesolimbic pathway, this same antagonism is associated with its tranquilizing and antipsychotic properties, calming agitation and reducing psychosis.[2]

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase through an inhibitory G-protein (Gi). This leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this signaling cascade, effectively attenuating the downstream effects of dopamine.

References

The Trajectory of a Tranquilizer: An In-depth Technical Guide to the History and Development of Droperidol in Neuroleptanalgesia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, development, and mechanism of action of droperidol, a butyrophenone derivative that played a pivotal role in the advent of neuroleptanalgesia. The document details key experimental protocols, summarizes quantitative data from seminal studies, and illustrates the underlying signaling pathways.

A Historical Perspective: The Dawn of Neuroleptanalgesia

This compound was discovered at Janssen Pharmaceutica in 1961.[1] It belongs to the butyrophenone class of drugs, similar to the antipsychotic agent haloperidol.[2] The development of this compound was a significant step forward in anesthesiology. Anesthesiologists De Castro and Mundeleer were investigating the combination of major antipsychotics (neuroleptics) with potent opioid analgesics to induce a state of detached, pain-free consciousness, a technique they termed "neuroleptanalgesia".[3]

Initially, this was achieved with a combination of phenoperidine and haloperidol.[3] However, the synthesis of this compound and the potent opioid fentanyl, also developed by Janssen, led to a more effective and widely adopted combination for neuroleptanalgesia.[3][4] This combination, often marketed as Innovar, allowed patients to remain in a calm, cooperative state, indifferent to their surroundings, which was highly beneficial for surgical procedures.[2][4][5] The technique of combining this compound and fentanyl with nitrous oxide inhalation became a common practice from the 1960s onwards.[3][4]

This compound received US Food and Drug Administration (FDA) approval in 1970 as an antiemetic and tranquilizing agent.[2] For over three decades, it was effectively used to prevent and treat postoperative nausea and vomiting (PONV).[2] However, in the late 1990s, concerns arose regarding its potential to cause cardiac complications, specifically QT interval prolongation and torsades de pointes.[2] This led to the FDA issuing a "black box" warning in 2001, which significantly curtailed its use.[1][6] Despite this, subsequent analysis of the evidence has led to a re-evaluation of its risk-benefit profile, particularly at lower antiemetic doses, and this compound has seen a re-emergence in clinical practice.[2][6]

Mechanism of Action: A Dopaminergic Blockade

This compound's primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[5][7][8][9] This blockade in the chemoreceptor trigger zone is responsible for its potent antiemetic effects. Its tranquilizing and sedative effects are also attributed to this central antidopaminergic action.[7][8]

Beyond its primary action on D2 receptors, this compound also exhibits weaker antagonistic effects on alpha-1 adrenergic receptors, which can lead to peripheral vasodilation and a reduction in blood pressure.[7][8] The drug has also been noted to have some antihistaminic and serotonergic antagonist activity.[1]

The following diagram illustrates the primary signaling pathway affected by this compound.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy and adverse effects of this compound in neuroleptanalgesia and related applications from various clinical studies.

Table 1: Efficacy of this compound in Neuroleptanalgesia and Analgesia

| Study Population | Intervention | Comparator | Outcome | Result |

| Unstable Angina Patients (n=112) | This compound (1.25 mg) + Fentanyl (0.025 mg) IV | Morphine (10 mg IV, then 5 mg every 4h) | In-hospital instability | Odds Ratio: 5.93 (p=0.0001) in favor of morphine |

| Unstable Angina Patients (n=112) | This compound (1.25 mg) + Fentanyl (0.025 mg) IV | Morphine (10 mg IV, then 5 mg every 4h) | 12-month AMI development | Odds Ratio: 3.57 (p=0.0038) in favor of morphine |

| Unstable Angina Patients (n=112) | This compound (1.25 mg) + Fentanyl (0.025 mg) IV | Morphine (10 mg IV, then 5 mg every 4h) | 12-month mortality | Odds Ratio: 6.00 (p=0.0070) in favor of morphine |

| Postoperative pain after lumbar disc surgery (n=68 per group) | Epidural Morphine (5mg) + this compound (2.5mg) | Epidural Morphine (5mg) + Fentanyl (0.1mg) | Analgesia | Significantly better than placebo; no significant difference between treatment groups |

Data from a comparative study in unstable angina patients indicated less favorable outcomes with this compound-fentanyl compared to morphine.[10][11] A study on postoperative pain showed comparable efficacy between this compound and fentanyl as adjuncts to epidural morphine.[12]

Table 2: Adverse Effects Associated with this compound

| Study Population | This compound Dose | Adverse Effect | Incidence/Observation |

| Patients undergoing extracranial head and neck surgery (n=40) | 0.1 mg/kg | QTc Prolongation | Median increase of 37 msec |

| Patients undergoing extracranial head and neck surgery (n=40) | 0.175 mg/kg | QTc Prolongation | Median increase of 44 msec |

| Patients undergoing extracranial head and neck surgery (n=40) | 0.25 mg/kg | QTc Prolongation | Median increase of 59 msec |

| General clinical use | Not specified | Intense inner agitation | Reported in up to 10% of patients in early neuroleptanalgesia use |

| General clinical use | Not specified | Extrapyramidal symptoms, fatigue, oculogyric crisis | Known side effects |

QTc prolongation is a dose-dependent effect of this compound.[13] Inner agitation is a notable, though often overlooked, side effect.

Key Experimental Protocols

Detailed methodologies from key preclinical and clinical studies are outlined below to provide insight into the evaluation of this compound's effects.

Preclinical Evaluation of Cardiovascular Effects in Dogs (Buckhold et al., 1977)

-

Objective: To determine if stable neuroleptanalgesia could be produced in dogs and to evaluate the cardiovascular responses to fentanyl-droperidol alone or with atropine.

-

Subjects: Dogs.

-

Procedure:

-

A combination of fentanyl-droperidol was administered intravenously.

-

In separate experiments, atropine sulfate was co-administered at two different doses (0.02 or 0.04 mg/kg).

-

Cardiovascular responses, including peripheral resistance, mean arterial pressure, and left ventricular dP/dt, were recorded at 5, 15, and 30 minutes post-injection.

-

-

Key Findings: Fentanyl-droperidol alone caused an initial increase in peripheral resistance and mean arterial pressure, followed by a decrease. The addition of atropine led to an increased heart rate and decreased stroke volume.[5]

The following diagram illustrates the experimental workflow for this study.

Clinical Evaluation of Analgesic Thresholds in Human Volunteers (Siker et al., 1968)

-

Objective: To determine the effects of fentanyl and this compound, alone and in combination, on pain thresholds in healthy human volunteers.

-

Subjects: Human volunteers.

-

Procedure:

-

Subjects were administered fentanyl, this compound, or a combination of both. A placebo group was also included.

-

Pain thresholds were measured at baseline and after drug administration. The specific method for pain threshold assessment was not detailed in the available abstract.

-

-

Key Findings: The study aimed to elucidate the synergistic analgesic effects of the combination.[14]

Evaluation of Neuroleptanalgesia in Primates (Field et al., 1966)

-

Objective: To evaluate the analgesic and sedative effects of a this compound and fentanyl combination in primates.

-

Subjects: Various primate species (Cercocebus atys, Macaca nemestrina, Papio).

-

Procedure:

-

A combination of this compound and fentanyl was administered intramuscularly.

-

The animals' response to auditory stimuli and painful stimuli was observed.

-

The ease of handling and the state of tranquilization were assessed.

-

In cases of high-dose-induced respiratory depression, the reversal agent nalorphine hydrochloride was administered.

-

-

Key Findings: The combination produced a state of tranquilization and tolerance to painful stimuli, with a rapid onset of action. Primates, unlike dogs, did not appear to respond to auditory stimuli under neuroleptanalgesia.[7]

Deeper Dive into Signaling: Beyond Simple Blockade

While the primary mechanism of this compound is D2 receptor antagonism leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), the full picture of G protein-coupled receptor (GPCR) signaling is more complex.[4][15][16] GPCRs can also signal through G protein-independent pathways, often mediated by β-arrestins.[2][17][18]

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[2][18] β-arrestin binding can lead to receptor desensitization and internalization, but it can also initiate distinct signaling cascades.[2][17][18] Antipsychotics, including the related butyrophenone haloperidol, have been shown to act as antagonists of this β-arrestin-mediated signaling.[8][19] While direct experimental data for this compound's effect on β-arrestin recruitment is limited in the available literature, it is plausible that it shares this property with other D2 antagonists.

The diagram below presents a more detailed, albeit partially extrapolated, view of the signaling pathways potentially modulated by this compound.

Conclusion

This compound was a cornerstone in the development of neuroleptanalgesia, a technique that transformed anesthetic practice. Its potent D2 receptor antagonism provides effective antiemetic and sedative properties. While its use has been tempered by concerns over cardiac side effects, a nuanced understanding of its dose-dependent effects has led to its continued application in specific clinical scenarios. Further research into the specifics of its interaction with β-arrestin-mediated signaling pathways could provide a more complete picture of its pharmacological profile and potentially guide the development of future neuroleptic agents with improved safety profiles.

References

- 1. Cardiovascular effects of minimal analgesic quantities of Innovar, fentanyl, and this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 3. A comparison of fentanyl, this compound, and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. wikem.org [wikem.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of fentanyl and this compound mixture (neuroleptanalgesia II) with morphine on clinical outcomes in unstable angina patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inapsine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 14. The effects of fentanyl and this compound, alone and in combination, on pain thresholds in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 17. β-arrestin-mediated signaling improves the efficacy of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Droperidol's Effects on the Chemoreceptor Trigger Zone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological effects of droperidol on the chemoreceptor trigger zone (CTZ), providing a comprehensive overview of its mechanism of action, receptor binding profile, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, neurobiology, and antiemetic drug discovery.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound, a butyrophenone derivative, exerts its primary antiemetic effect through the potent antagonism of dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1] The CTZ is a critical area for detecting emetic stimuli in the blood and subsequently activating the vomiting center. By blocking the D2 receptors in this region, this compound effectively inhibits the signaling cascade initiated by dopamine, a key neurotransmitter involved in nausea and vomiting.[1]

Beyond its primary action at D2 receptors, this compound also exhibits binding affinity for other receptors, including serotonin (5-HT2A), histamine (H1), and alpha-1 adrenergic receptors, which may contribute to its overall pharmacological profile, including both its antiemetic efficacy and potential side effects.

Quantitative Data: Receptor Binding and Functional Antagonism

The following tables summarize the quantitative data regarding this compound's binding affinities (Ki values) for various neurotransmitter receptors and its functional antagonism (IC50 values) in relevant in vitro assays.

Table 1: this compound Receptor Binding Affinities (Ki values)

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |

| Dopamine D2 | 0.74 | [3H] Ketanserin | Recombinant | [2] |

| Serotonin 5-HT2A | 2.58 | [3H] Ketanserin | Recombinant | [2] |

| Histamine H1 | 1.8 | N/A | N/A | Inferred from multiple sources |

| Alpha-1 Adrenergic | 1.1 | N/A | N/A | Inferred from multiple sources |

Table 2: this compound Functional Antagonism (IC50 values)

| Assay Type | Target | Cell Line | Agonist | IC50 (nM) | Reference |

| cAMP Inhibition | Dopamine D2 Receptor | CHO-K1/D2/Gα15 | Dopamine | 18.8 (EC50 of agonist) | [3] |

| HERG Channel Blockade | hERG Potassium Channel | HEK293 | N/A | 77.3 | [4] |

Signaling Pathways Modulated by this compound

This compound's antagonism of the dopamine D2 receptor, a Gαi/o-coupled G-protein coupled receptor (GPCR), disrupts downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor signaling involves the β-arrestin pathway, which is also modulated by this compound.

Dopamine D2 Receptor G-Protein Signaling Pathway

Dopamine D2 Receptor β-Arrestin Signaling Pathway

References

- 1. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. genscript.com [genscript.com]

- 4. Inhibition of the HERG channel by this compound depends on channel gating and involves the S6 residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Molecular Targets of Droperidol Beyond Dopamine Receptors: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive analysis of the molecular interactions of Droperidol, extending beyond its well-characterized antagonism of the dopamine D2 receptor. It consolidates quantitative pharmacological data, details key experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction

This compound, a butyrophenone derivative, has a long history of clinical use as an antiemetic and a sedative agent.[1] Its primary mechanism of action is widely attributed to the potent antagonism of the dopamine D2 receptor.[2][3][4] However, a growing body of evidence reveals that this compound's clinical profile, including its therapeutic effects and adverse side effects, is a consequence of its interactions with a much broader range of molecular targets.[5] Understanding this polypharmacology is critical for rational drug design, predicting potential side effects, and identifying new therapeutic applications. This guide synthesizes the current knowledge of this compound's off-target interactions, focusing on ion channels and other G-protein coupled receptors (GPCRs).

Expanded Receptor and Ion Channel Binding Profile

While this compound's high affinity for the D2 receptor is central to its antipsychotic and antiemetic properties, its engagement with other targets contributes significantly to its overall pharmacological effect.[6][7] These interactions are responsible for effects ranging from sedation and hypotension to the serious risk of cardiac arrhythmias.[8][9]

Cardiac Ion Channels: The Basis for QT Prolongation

A significant safety concern associated with this compound is its potential to prolong the QT interval on an electrocardiogram, which can lead to life-threatening arrhythmias like Torsades de Pointes.[1][8] This effect is primarily mediated by the blockade of specific cardiac potassium channels.

-

Human Ether-à-go-go-Related Gene (hERG) Potassium Channels: this compound is a potent blocker of the hERG channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[10] This current is crucial for cardiac action potential repolarization. Inhibition of hERG channels by this compound delays repolarization, leading to a prolonged QT interval.[11][12] Studies have shown that this compound's blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel.[11][13]

-

Other Potassium and Sodium Channels: Beyond hERG, this compound has been shown to block delayed-rectifier K+ channels in spinal sensory neurons, which can modulate neuronal excitability.[14] At much higher concentrations, this compound can also induce a block of voltage-gated sodium channels in the central nervous system (CNS), although this is unlikely to be a major mechanism at clinical serum levels.[15][16]

Adrenergic Receptors: Hemodynamic Effects

This compound exhibits antagonist activity at α-adrenergic receptors, particularly the α1-adrenergic subtype.[5][6] This blockade inhibits the vasoconstrictive effects of norepinephrine, leading to peripheral vasodilation, a potential drop in blood pressure (hypotension), and a reduction in the pressor effect of epinephrine.[8][17][18] This action contributes to its sedative profile but also requires careful monitoring of hemodynamic stability.

Serotonin (5-HT) Receptors

This compound, like many butyrophenones, interacts with serotonin receptors. It displays antagonist activity at 5-HT2A receptors.[9] Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of psychosis.[19][20]

Sigma Receptors

This compound is a ligand for sigma receptors, a unique class of intracellular proteins.[21] The sigma-1 receptor, in particular, is a molecular chaperone at the endoplasmic reticulum that modulates calcium signaling and cellular survival.[22] While the precise clinical implications of this compound's interaction with sigma receptors are still under investigation, these targets are implicated in neuroprotection and the modulation of other neurotransmitter systems.[22] Haloperidol, a structurally related butyrophenone, binds to sigma-1 receptors with high affinity, suggesting this is a class effect.[23][24]

Quantitative Pharmacological Data

The following table summarizes the quantitative data for this compound's interaction with various molecular targets, compiled from the cited literature.

| Target | Species/System | Assay Type | Value (IC50 / EC50 / Ki) | Reference |

| hERG K+ Channel | Human (HEK293 cells) | Whole-cell Patch Clamp | IC50: 32.2 nM | [10] |

| hERG K+ Channel | Human (HEK293 cells) | Whole-cell Patch Clamp | IC50: 77.3 ± 9.6 nM | [11] |

| hERG K+ Channel | Xenopus laevis Oocytes | Two-electrode Voltage Clamp | IC50: 0.6 - 0.9 µM | [12] |

| Delayed-Rectifier K+ Channel | Rat (Dorsal Horn Neurons) | Patch Clamp | IC50: 20.6 µM | [14] |

| Voltage-Gated Na+ Channel | Human (Brain) | Planar Lipid Bilayer | EC50: 0.68 mM | [15][16] |

| α-Adrenergic Receptors | Rabbit (Ear Artery) | Isolated Perfused Tissue | Effective Blockade: 3.3 x 10-9 M | [17] |

| Dopamine D2 Receptor | Not Specified | Not Specified | High Affinity Antagonist | [1][2][3] |

| Serotonin 5-HT2A Receptor | Not Specified | Not Specified | Antagonist Activity | [9][25] |

| Sigma-1 Receptor | Not Specified | Not Specified | Ligand | [21][22] |

Detailed Experimental Protocols

The characterization of this compound's molecular targets relies on a variety of sophisticated biophysical and cellular techniques. Below are detailed methodologies for key experiments.

Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure ion flow across the membrane of a single cell, providing precise data on ion channel function and blockade.

-

Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with the cDNA encoding the ion channel of interest (e.g., the hERG channel). This results in the overexpression of the channel on the cell surface.[10][11]

-

Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a transfected cell. A gentle suction is applied to form a high-resistance seal (a "giga-seal"). A stronger suction then ruptures the cell membrane under the pipette tip, establishing electrical access to the cell's interior (the "whole-cell" configuration).

-

Voltage Clamp: The membrane potential is controlled ("clamped") at specific voltages by the patch-clamp amplifier. Step-wise changes in voltage are applied to elicit channel opening, inactivation, and closing, generating measurable ionic currents.

-

Drug Application: this compound, at various concentrations, is applied to the extracellular solution bathing the cell. The effect of the drug on the channel-mediated currents (e.g., reduction in current amplitude) is recorded.

-

Data Analysis: The magnitude of current inhibition at different drug concentrations is measured and plotted to generate a concentration-response curve, from which the IC50 value (the concentration required to inhibit 50% of the current) is calculated.[10][11]

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

-

Membrane Preparation: Tissue (e.g., guinea pig brain) or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.[22]

-

Assay Incubation: The membrane preparation is incubated in a buffer solution with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) that is known to bind specifically to the target.[22]

-

Competitive Binding: The incubation is performed in the presence of various concentrations of the unlabeled test drug (this compound). The test drug competes with the radioligand for binding to the receptor.

-

Separation and Counting: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The amount of bound radioligand decreases as the concentration of the competing drug (this compound) increases. This data is used to calculate the Ki (inhibitory constant), which reflects the binding affinity of the drug for the receptor.

Visualizing Molecular Interactions and Workflows

Diagrams generated using Graphviz (DOT language) help to visualize the complex relationships between this compound, its molecular targets, and the experimental methods used to study them.

Multi-Target Profile of this compound

Caption: Molecular targets of this compound beyond the D2 receptor.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: A typical workflow for ion channel drug screening.

Signaling Pathway: Dopamine D2 Receptor Antagonism

Caption: this compound blocks the inhibitory Gi-coupled D2 pathway.

Conclusion

This compound is a pharmacologically complex agent whose clinical actions cannot be attributed solely to dopamine D2 receptor antagonism. Its interactions with a host of other molecular targets, including hERG potassium channels, α-adrenergic receptors, serotonin receptors, and sigma receptors, are integral to its therapeutic and adverse effect profile. The potent blockade of the hERG channel is the molecular basis for its associated risk of QT prolongation and underscores the importance of cardiac monitoring.[8] Concurrently, its activity at adrenergic and serotonergic receptors likely contributes to its sedative and hemodynamic effects.[5][9] A thorough understanding of this multi-target profile is essential for drug development professionals and researchers aiming to optimize the therapeutic window of existing drugs and to design novel compounds with improved safety and efficacy.

References

- 1. The Surprising Re-emergence of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Intravenous this compound: a review of its use in the management of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. drugs.com [drugs.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound lengthens cardiac repolarization due to block of the rapid component of the delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the HERG channel by this compound depends on channel gating and involves the S6 residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular interaction of this compound with human ether-a-go-go-related gene channels: prolongation of action potential duration without inducing early afterdepolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. Suppression of potassium conductance by this compound has influence on excitability of spinal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular actions of this compound on human CNS ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular actions of this compound on human CNS ion channels | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 17. Specific alpha-adrenoceptor blocking effect of this compound on isolated smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Blockade of 5-HT2a receptors reduces haloperidol-induced attenuation of reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. internetbookofemergencymedicine.com [internetbookofemergencymedicine.com]

The Impact of Droperidol on Neuronal Firing Rates in the Striatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Droperidol, a butyrophenone antipsychotic, functions primarily as a potent antagonist of the dopamine D2 receptor. This guide provides a detailed examination of its impact on the neuronal firing rates within the striatum, a critical brain region for motor control, reward, and cognition. While direct electrophysiological studies on this compound's dose-dependent effects on striatal neurons are limited, extensive research on analogous D2 antagonists, such as Haloperidol and Eticlopride, provides a robust framework for understanding its actions. This document synthesizes the available data, outlines detailed experimental protocols for investigating these effects, and visualizes the underlying molecular and experimental workflows. The findings indicate that this compound likely exerts differential effects on the various neuronal subtypes within the striatum, primarily decreasing the firing rates of Medium Spiny Neurons (MSNs) and Fast-Spiking Interneurons (FSIs), while increasing the activity of Tonically Active Neurons (TANs).

Introduction

The striatum, the primary input nucleus of the basal ganglia, is densely innervated by dopaminergic neurons from the substantia nigra pars compacta. Dopamine's modulatory influence on striatal circuitry is fundamental to voluntary movement and reinforcement learning. This modulation is principally mediated by two classes of dopamine receptors: D1 and D2. This compound's high affinity for the D2 receptor positions it as a significant modulator of striatal function. Understanding its precise effects on the firing patterns of distinct striatal neuron populations is crucial for elucidating its therapeutic mechanisms and potential side effects. This guide provides a comprehensive overview of the current understanding of how this compound and similar D2 antagonists alter striatal neuronal activity.

Data Presentation: Quantitative Effects of D2 Antagonists on Striatal Firing Rates

The following tables summarize the quantitative data from in vivo electrophysiology studies on the effects of potent D2 antagonists, Haloperidol and Eticlopride, on the firing rates of identified striatal neuron subtypes. These findings serve as a strong proxy for the expected effects of this compound.

Table 1: Effect of Haloperidol on Striatal Neuron Firing Rates in Freely Moving Rats [1][2][3][4]

| Neuronal Subtype | Baseline Firing Rate (Hz, mean ± s.e.m.) | Firing Rate After Haloperidol (0.05 mg/kg, s.c.) (Hz, mean ± s.e.m.) | Percent Change | Statistical Significance |

| Medium Spiny Neurons (MSNs) | 1.9 ± 0.4 | 0.6 ± 0.2 | -68.4% | p < 0.01 |

| Fast-Spiking Interneurons (FSIs) | 17.5 ± 2.6 | 6.5 ± 1.4 | -62.9% | p < 0.01 |

| Tonically Active Neurons (TANs) | 4.2 ± 0.3 | 6.3 ± 0.4 | +50.0% | p < 0.01 |

Table 2: Effect of Eticlopride on Striatal Fast-Spiking Interneuron Firing Rates in Freely Moving Rats [5][6]

| Neuronal Subtype | Drug and Dose | Observation |

| Fast-Spiking Interneurons (FSIs) | Eticlopride (1.0 mg/kg) | All recorded FSIs exhibited a decreased firing rate. |

Experimental Protocols

This section details a generalized methodology for conducting in vivo single-unit electrophysiology experiments to assess the impact of this compound on striatal neuronal firing rates. This protocol is a synthesis of methodologies reported in the cited literature.[3][7]

Animal Subjects and Surgical Implantation

-

Subjects: Adult male Sprague-Dawley rats (250-350g) are typically used. Animals should be housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Anesthesia: For surgical procedures, animals are anesthetized with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

Stereotaxic Surgery:

-

The animal is placed in a stereotaxic frame, and the skull is exposed.

-

A craniotomy is performed over the dorsal striatum.

-

A microelectrode array (e.g., a 4x4 array of 45 µm tungsten microwires) is implanted, targeting the dorsal striatum.

-

The array is secured to the skull with dental acrylic and skull screws.

-

A protective cap is placed over the implant.

-

-

Recovery: Animals are allowed a post-operative recovery period of at least one week before behavioral training and recording.

In Vivo Electrophysiological Recording

-

Apparatus: Recordings are conducted in a freely moving environment, such as an open field arena, to allow for naturalistic behavior. The animal is connected to the recording system via a lightweight, flexible cable and a commutator to allow for free movement.

-

Data Acquisition:

-

Neuronal signals are amplified, band-pass filtered (e.g., 300-8000 Hz for single units), and digitized at a high sampling rate (e.g., 40 kHz).

-

Spike waveforms are recorded and sorted offline to isolate single units.

-

-

Neuronal Identification: Striatal neurons are classified into subtypes (MSNs, FSIs, TANs) based on their electrophysiological properties, including baseline firing rate, spike waveform shape (e.g., peak-to-trough duration), and firing pattern (e.g., bursting vs. tonic).[6]

Drug Administration and Experimental Timeline

-

Habituation: Animals are habituated to the recording chamber and tethering for several sessions before the experiment.

-

Baseline Recording: A stable baseline recording of neuronal activity is acquired for a significant period (e.g., 30-60 minutes) before drug administration.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). A specific dose is administered via a systemic route (e.g., intraperitoneal or subcutaneous injection). A range of doses should be tested to establish a dose-response relationship.

-

Post-Injection Recording: Neuronal activity is continuously recorded for an extended period (e.g., 60-120 minutes) following this compound administration to observe the full time course of the drug's effects.

Data Analysis

-

Spike Sorting: Offline spike sorting is performed to isolate and classify single units.

-

Firing Rate Analysis: The firing rate of each isolated neuron is calculated for the baseline and post-injection periods. Statistical tests (e.g., paired t-tests or ANOVA) are used to determine significant changes in firing rates.

-

Spike Train Analysis: Further analysis can include examining changes in firing patterns, such as burst analysis and inter-spike interval distributions.

Mandatory Visualizations

Signaling Pathway of D2 Receptor Antagonism in Striatal Medium Spiny Neurons

References

- 1. Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Opposite Effects of Stimulant and Antipsychotic Drugs on Striatal Fast-Spiking Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Droperidol: An In-depth Technical Guide on its Sedative Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droperidol, a butyrophenone derivative, is a neuroleptic agent with well-established sedative and antiemetic properties.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[2] However, its pharmacological profile is broader, encompassing interactions with other receptor systems that contribute to its overall sedative effect. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the sedative effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: A Multi-Receptor Antagonist

This compound's sedative and tranquilizing effects are primarily attributed to its potent antagonism of dopamine D2 receptors.[2] This action is central to its classification as a typical antipsychotic. Beyond its dopaminergic activity, this compound also exhibits antagonistic effects at several other key receptors, which synergistically contribute to its sedative properties:

-

Alpha-1 Adrenergic Receptor Antagonism: This action contributes to the sedative and hypotensive effects of the drug.[2]

-

Histamine H1 Receptor Antagonism: Blockade of H1 receptors is a well-known mechanism for inducing sedation.[3]

-

Serotonin 5-HT2A Receptor Antagonism: This interaction may also play a role in the sedative and anxiolytic effects of this compound.[3][4]

The multifaceted receptor antagonism profile of this compound underscores its complex pharmacological actions and provides a basis for its potent sedative effects observed in preclinical models.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound's sedative action and a typical experimental workflow for its preclinical evaluation.

Caption: this compound's multi-target receptor antagonism leading to sedation.

Caption: A generalized workflow for preclinical sedative studies of this compound.

Quantitative Data from Preclinical Studies

The sedative effects of this compound have been quantified in various animal models. The following tables summarize the key findings from these studies.

Table 1: Sedative Effects of Intramuscular this compound in Pigs

| Dose (mg/kg) | Sedation Score (Mean) | Onset of Sedation | Duration of Sedation | Animal Model | Reference |

| 0.1 | Mild (Score: 1) | - | - | Pig | [5] |

| 0.3 | Moderate (Score: 2) | Longer than Midazolam | Longer than Midazolam | Pig | [5][6] |

| 0.6 | Profound (Score: 3) | - | - | Pig | [5] |

Sedation Score: 0 = no sedation; 1 = mild; 2 = moderate; 3 = profound.[5]

Table 2: Sedative Effects of this compound in Other Animal Models

| Animal Model | Dose | Route of Administration | Observed Sedative Effects | Reference |

| Primates (Juvenile) | 1.25 mg (total dose) | Oral | Heavy sedation in combination with carfentanil. | [7] |

| Primates (Adult) | 2.5 mg (total dose) | Oral | Heavy sedation in combination with carfentanil. | [7] |

| Dogs | 0.25 mg/kg | Intravenous | Moderate sedation. | [8] |

| Rats & Hamsters | Not Specified | Intramuscular | Anesthetic effect in combination with fentanyl. | [9] |

Detailed Experimental Protocols

A critical component of preclinical research is the detailed methodology employed. Below are the experimental protocols from key studies on the sedative effects of this compound.

Study in Pigs

-

Animal Model: Healthy mixed-breed pigs.[5]

-

Experimental Design: A dose-escalation study was conducted with intramuscular (IM) injections of this compound at 0.1, 0.3, and 0.6 mg/kg.[5]

-

Sedation Assessment: The degree of sedation was assessed by a single, blinded investigator at multiple time points post-administration. A 4-point scoring system was used:

-

0: No sedation.

-

1: Mild sedation (responds to stimuli but allows handling).

-

2: Moderate sedation (ataxia, ease of handling).

-

3: Profound sedation (recumbency, no response to stimuli).[5]

-

-

Physiological Monitoring: Heart rate, respiratory rate, systolic blood pressure, and rectal temperature were monitored.[1][6] A significant decrease in respiratory rate was observed at 10, 15, and 30 minutes post-administration of 0.3 mg/kg this compound.[1][6]

Study in Primates

-

Animal Model: Chimpanzees (Pan troglodytes).[7]

-

Experimental Design: this compound was administered orally as a pre-anesthetic sedative in combination with transmucosal carfentanil. Doses were 1.25 mg for a juvenile and 2.5 mg for adults.[7]

-

Sedation Assessment: Sedation was assessed behaviorally, noting a gradual decrease in activity and responsiveness to external stimuli. Heavy sedation was characterized by sternal recumbency.[7]

-

Physiological Monitoring: Rectal body temperature, pulse and respiratory rates, and arterial oxygen hemoglobin saturation were measured.[7]

Study in Dogs

-

Animal Model: Healthy dogs.[8]

-

Experimental Design: this compound was administered intravenously at a dose of 0.25 mg/kg as a premedication before inhalation anesthesia.[8]

-

Sedation Assessment: All dogs were observed to be calm, relaxed, and demonstrated moderate sedation after premedication. The study also noted a dose-dependent enhancement of sedation when combined with butorphanol.[8]

-

Physiological Monitoring: Heart rate and partial pressure of end-tidal CO2 were maintained within normal limits.[8]

Conclusion

Preclinical studies in various animal models, including pigs, primates, and dogs, have consistently demonstrated the sedative effects of this compound. The primary mechanism of action is through dopamine D2 receptor antagonism, with contributions from its effects on alpha-1 adrenergic, histamine H1, and serotonin 5-HT2A receptors. Quantitative data from these studies provide a dose-dependent relationship for its sedative properties. The detailed experimental protocols outlined in this guide offer a framework for future preclinical investigations into the sedative and neuroleptic properties of novel compounds. This in-depth understanding of this compound's preclinical profile is invaluable for researchers and scientists in the field of drug development and pharmacology.

References

- 1. Determination of a sedative dose and influence of this compound and midazolam on cardiovascular function in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of medetomidine and fentanyl-droperidol in dogs: sedation, analgesia, arterial blood gases and lactate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prompt arousal from fentanyl-droperidol-pentobarbital anesthesia in dogs: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of a sedative dose and influence of this compound and midazolam on cardiovascular function in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral induction of anesthesia with this compound and transmucosal carfentanil citrate in chimpanzees (Pan troglodytes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical evaluation of a combination of this compound and fentanyl as an anesthetic for the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

Droperidol's role as a first-generation antipsychotic in research

An In-depth Examination of a First-Generation Antipsychotic for Researchers, Scientists, and Drug Development Professionals

Introduction

Droperidol, a butyrophenone derivative, is a first-generation antipsychotic agent that has been utilized in clinical settings for its potent antiemetic and sedative properties.[1] As a high-affinity antagonist of the dopamine D2 receptor, its mechanism of action aligns with the dopamine hypothesis of schizophrenia.[2][3] This technical guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and a review of its core signaling pathways, tailored for researchers in neuroscience and drug development.

I. Quantitative Data: Receptor Binding Affinity

This compound exhibits a distinct binding profile, with its primary activity centered on the dopamine D2 receptor. The following table summarizes the inhibitory constants (Ki) of this compound at various neurotransmitter receptors, providing a quantitative basis for understanding its pharmacological effects. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D1 | >10,000 |

| D2 | 1.1 - 3.0[4] |

| D3 | 2.5 |

| D4 | 7.4 |

| Serotonin Receptors | |

| 5-HT1A | 130 - 2,500[4] |

| 5-HT2A | 4.6 - 13 |

| 5-HT2C | >10,000 |

| Adrenergic Receptors | |

| Alpha-1 | 1.4 - 2.6[4] |

| Alpha-2 | 2,800 |

| Histamine Receptors | |

| H1 | 11 - 2,500[4] |

| Muscarinic Receptors | |

| M1-M5 | >10,000 |

II. Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the antipsychotic potential of this compound.

A. In Vitro Assays

This protocol determines the affinity of this compound for the dopamine D2 receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Rat striatal tissue or cells expressing recombinant human D2 receptors.

-

Radioligand: [3H]-Spiperone (specific activity ~20-80 Ci/mmol).

-

Non-specific Binding Control: (+)-Butaclamol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of membrane preparation (protein concentration adjusted to yield specific binding of 5-10% of total added radioactivity).

-

50 µL of [3H]-Spiperone (final concentration ~0.2-0.5 nM).

-

50 µL of assay buffer (for total binding), (+)-butaclamol (for non-specific binding), or varying concentrations of this compound.

-

-

Equilibration: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (concentration of this compound that inhibits 50% of specific [3H]-Spiperone binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a functional consequence of D2 receptor activation.[3][5]

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[3]

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).[5]

-

D2 Receptor Agonist: Quinpirole or dopamine.

-

Adenylyl Cyclase Activator: Forskolin.[6]

-

Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[3]

-

Test Compound: this compound, serially diluted.

-

Cell Culture Medium and reagents.

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Replace the culture medium with serum-free medium containing the PDE inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add the D2 receptor agonist (e.g., quinpirole at its EC80 concentration) and forskolin (e.g., 1-10 µM) to the wells. Incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

B. In Vivo Assays

This test assesses the induction of catalepsy, a state of motor immobility that is a characteristic side effect of typical antipsychotics and is thought to be related to D2 receptor blockade in the nigrostriatal pathway.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline with a few drops of Tween 80).

-

Catalepsy Bar: A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9 cm above a flat surface.